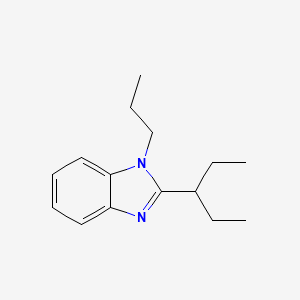
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to have potential applications in various scientific research fields. One of the primary uses of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole is in the study of protein-protein interactions. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be used to selectively inhibit the interaction between two proteins, allowing researchers to study the individual functions of each protein. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has also been used in the study of cancer, as it has been found to inhibit the growth of cancer cells.
作用機序
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole works by binding to a specific site on a protein known as the “hotspot”. This binding prevents the protein from interacting with other proteins, leading to the inhibition of the protein’s function. The specific site that 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole binds to varies depending on the protein being studied.
Biochemical and Physiological Effects:
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to have a range of biochemical and physiological effects. In cancer cells, 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to inhibit cell growth and induce cell death. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has also been found to inhibit the activity of enzymes involved in inflammation, suggesting that it may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole in lab experiments is its selectivity. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be used to selectively inhibit the interaction between two proteins, allowing researchers to study the individual functions of each protein. However, one limitation of using 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole is its potential toxicity. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole. One area of research is the development of new 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole analogs with improved selectivity and reduced toxicity. Another area of research is the study of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole’s potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole and its potential applications in other areas of scientific research.
合成法
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be synthesized through a series of chemical reactions starting from 2-nitrobenzaldehyde and propionaldehyde. The nitro group in 2-nitrobenzaldehyde is reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then reacted with propionaldehyde in the presence of an acid catalyst to produce 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole.
特性
IUPAC Name |
2-pentan-3-yl-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-4-11-17-14-10-8-7-9-13(14)16-15(17)12(5-2)6-3/h7-10,12H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATAOJICMOPURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


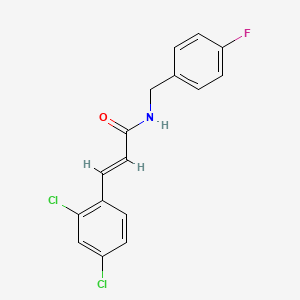
![3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5848174.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)

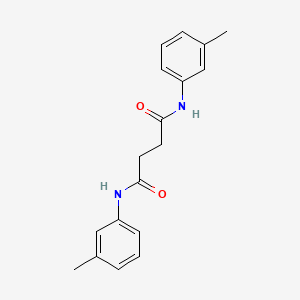
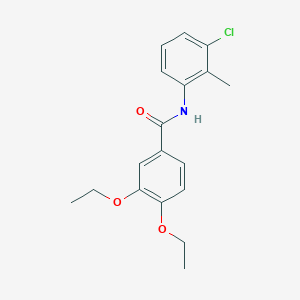
![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)
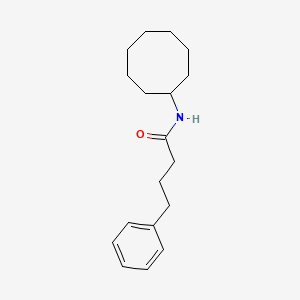
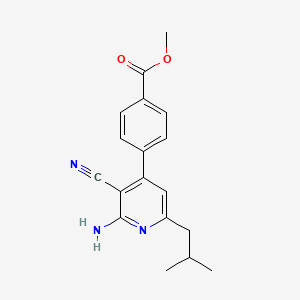
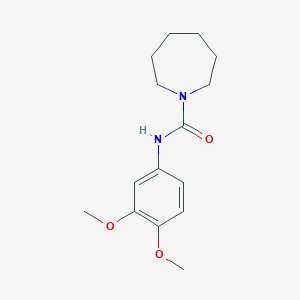

![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5848271.png)